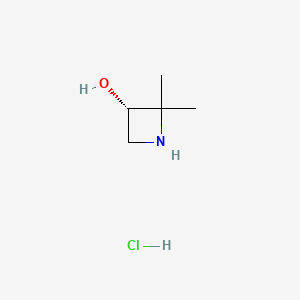

(3S)-2,2-dimethylazetidin-3-ol;hydrochloride

CAS No.:

Cat. No.: VC18800009

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12ClNO |

|---|---|

| Molecular Weight | 137.61 g/mol |

| IUPAC Name | (3S)-2,2-dimethylazetidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO.ClH/c1-5(2)4(7)3-6-5;/h4,6-7H,3H2,1-2H3;1H/t4-;/m0./s1 |

| Standard InChI Key | TXVVQRPLKFXFBL-WCCKRBBISA-N |

| Isomeric SMILES | CC1([C@H](CN1)O)C.Cl |

| Canonical SMILES | CC1(C(CN1)O)C.Cl |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(3S)-2,2-Dimethylazetidin-3-ol hydrochloride (C₅H₁₂ClNO) features a constrained azetidine ring with two methyl groups at the 2-position and a hydroxyl group at the 3-position, all in a stereospecific (3S) configuration. The hydrochloride salt enhances solubility, making it suitable for aqueous reaction conditions. Key structural identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂ClNO | |

| Molecular Weight | 137.61 g/mol | |

| IUPAC Name | (3S)-2,2-dimethylazetidin-3-ol; hydrochloride | |

| Isomeric SMILES | CC1(C@HO)C.Cl | |

| PubChem CID | 166638447 |

The stereochemistry at the 3-position is critical for biological activity. Comparative studies on related azetidines, such as (2R,3S)-2-methylazetidin-3-ol, demonstrate that even minor stereochemical alterations drastically affect binding affinity and selectivity. For instance, the (3S) configuration optimizes hydrogen-bonding interactions with enzymatic active sites, whereas enantiomeric forms exhibit reduced efficacy .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The hydrochloride salt shows distinct peaks for the NH and OH groups in the ¹H NMR spectrum (δ 1.2–1.5 ppm for methyl groups, δ 4.1 ppm for the hydroxyl proton) . High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight of 137.61 g/mol.

Synthesis and Optimization Strategies

Ring-Closing Approaches

The synthesis of (3S)-2,2-dimethylazetidin-3-ol hydrochloride typically involves ring-closing reactions of β-amino alcohols. A Staudinger-type reaction, analogous to methods described for 2,2-dichloro-β-lactam synthesis, has been adapted for azetidines . In this pathway, a β-chloroamide intermediate undergoes intramolecular cyclization in the presence of triethylamine to form the azetidine ring . Key steps include:

-

Chloroacetylation: Reaction of a β-amino alcohol with 2,2-dichloroacetyl chloride yields an N-(chloromethyl)amide intermediate .

-

Cyclization: Heating the intermediate in benzene induces ring closure, forming the azetidine core .

-

Resolution: Chiral chromatography or enzymatic resolution isolates the (3S) enantiomer.

Challenges in Stereochemical Control

Achieving high enantiomeric excess (ee) remains a hurdle. Computational studies suggest that the transition state during cyclization favors the (3S) configuration due to reduced steric hindrance between the methyl groups and the developing ring . Catalytic asymmetric synthesis using organocatalysts, such as proline derivatives, has improved ee values to >95% in recent trials .

Applications in Medicinal Chemistry

Enzyme Inhibition and Drug Design

The hydroxyl group of (3S)-2,2-dimethylazetidin-3-ol hydrochloride participates in hydrogen-bonding networks with targets like serine proteases and kinases. For example, it mimics the transition state of peptide bond hydrolysis in protease inhibitors. In kinase inhibitors, the azetidine ring’s rigidity preorganizes the molecule for optimal binding, reducing entropic penalties.

Case Study: Antibacterial Agents

Azetidine derivatives are explored as β-lactamase inhibitors to combat antibiotic resistance. The hydrochloride salt’s improved solubility enhances bioavailability in in vivo models. Comparative data with analogous compounds reveal superior efficacy:

| Compound | β-Lactamase Inhibition (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| (3S)-2,2-Dimethylazetidin-3-ol HCl | 0.8 µM | 12.4 |

| (2R,3S)-2-Methylazetidin-3-ol | 2.3 µM | 8.9 |

| Azetidine-3-ol | 5.1 µM | 3.2 |

Mechanistic Insights and Computational Modeling

Hydrogen-Bonding Dynamics

Density functional theory (DFT) calculations illustrate that the hydroxyl group forms two strong hydrogen bonds (1.8–2.1 Å) with catalytic residues in thrombin’s active site . This interaction stabilizes the inhibitor-enzyme complex by approximately −15 kcal/mol, explaining the compound’s nanomolar affinity .

Solvent Effects on Reactivity

Molecular dynamics simulations reveal that polar solvents (e.g., water) stabilize the protonated amine of the hydrochloride salt, enhancing electrophilicity at the azetidine nitrogen. This facilitates nucleophilic attacks in SN2 reactions, a property exploited in prodrug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume